molecular formula C21H16N2O2S B2461191 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896353-28-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide

Cat. No. B2461191
CAS RN: 896353-28-9
M. Wt: 360.43
InChI Key: OTOWGCRLJRDVNH-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide, also known as PBOX-15, is a small molecule compound that has been synthesized and studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Anticancer Activity

A series of benzamide derivatives, including compounds related to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide, have been synthesized and evaluated for their anticancer activities. These compounds showed significant efficacy against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Notably, some derivatives exhibited higher anticancer activities than etoposide, a reference drug, highlighting their potential as therapeutic agents in oncology (Ravinaik et al., 2021).

Antimicrobial Properties

New benzamide derivatives have also demonstrated promising antimicrobial properties. Specifically, compounds bearing fluorine atoms and thiazole or thiazolidine rings showed significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains. This suggests their potential application in developing new antimicrobial agents (Desai et al., 2013).

Synthetic Methodologies

Research has also focused on the synthesis of oxazole derivatives through copper-catalyzed intramolecular cyclization of functionalized enamides, including those related to the compound . These methodologies offer efficient routes to synthesize various oxazole derivatives, which are valuable in medicinal chemistry and material science (Vijay Kumar et al., 2012).

Catalytic Applications

The compound and its derivatives have been used to design catalysts for oxidation and transfer hydrogenation reactions. Specifically, complexes involving benzamide derivatives have shown efficiency in catalyzing the oxidation of alcohols and the transfer hydrogenation of ketones, indicating their utility in synthetic organic chemistry (Saleem et al., 2013).

Gelation Behavior

N-(Thiazol-2-yl)benzamide derivatives have been studied for their gelation properties, with a focus on understanding the influence of methyl functionality and S⋯O interactions. This research has implications for the development of new materials with specific properties, such as those required for drug delivery systems or novel soft materials (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-26-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOWGCRLJRDVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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